3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole
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Description
3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6FN3S and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Biological Activity
3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C5H7FN3S
- Molecular Weight : 161.19 g/mol
- IUPAC Name : this compound
- CAS Number : 84827-78-1
The compound features a triazole ring substituted with a fluorine atom and a methylthio group, which are critical for its biological activity.
Antifungal Activity
Research has indicated that derivatives of 1,2,4-triazole exhibit potent antifungal properties. For instance:
- A study demonstrated that triazole compounds showed significant antifungal activity against Candida albicans, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL, which is substantially more effective than standard antifungal agents like fluconazole .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antifungal |
Fluconazole | 0.25 | Reference |
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has also been documented. For example:
- Compounds containing the triazole moiety have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.25 to 2 μg/mL .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antibacterial |
Clinafloxacin | 0.25 | Reference |
Structure-Activity Relationship (SAR)
The biological activity of triazoles is heavily influenced by their chemical structure. Modifications to the triazole ring or substituents can enhance or diminish efficacy:
- Fluorine Substitution : The presence of fluorine in the structure is associated with increased lipophilicity and improved penetration into microbial cells.
- Methylthio Group : This group contributes to the overall hydrophobic character of the molecule, which may enhance its interaction with biological targets.
Study on Antifungal Efficacy
In a comparative study of various triazoles against fungal pathogens:
- Objective : To evaluate the antifungal potency of newly synthesized triazole derivatives.
- Findings : The compound exhibited superior activity against several strains compared to traditional antifungals. The docking studies indicated favorable interactions with fungal enzymes involved in ergosterol biosynthesis.
Study on Antibacterial Properties
A recent investigation focused on the antibacterial properties of triazole derivatives:
- Objective : To assess the efficacy against a panel of bacterial strains.
- Results : The compound demonstrated significant inhibition against MRSA and other resistant strains, suggesting potential as an alternative therapeutic agent.
Properties
Molecular Formula |
C4H6FN3S |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-fluoro-1-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C4H6FN3S/c1-8-4(9-2)6-3(5)7-8/h1-2H3 |
InChI Key |
KBKQXTOALDRKLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.